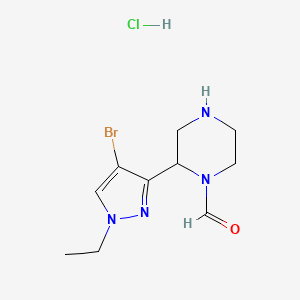
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehydehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, linked to a piperazine ring with a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Ethylation: The brominated pyrazole is ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Formation of Piperazine Derivative: The ethylated pyrazole is then reacted with piperazine to form the desired piperazine derivative.
Introduction of Carbaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carboxylic acid.
Reduction: 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound can be used to study the interaction of pyrazole derivatives with biological targets such as enzymes and receptors.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic benefits.
Chemical Biology: The compound can be used in chemical biology to probe the function of biological molecules and pathways.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Modulating Receptors: It can interact with receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.
Interfering with DNA/RNA: The compound may bind to nucleic acids, interfering with their function and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative without the piperazine and carbaldehyde groups.
1-Ethyl-3-(4-bromophenyl)pyrazole: A pyrazole derivative with a bromophenyl group instead of a piperazine ring.
2-(4-Bromo-1H-pyrazol-3-yl)piperazine: A similar compound lacking the carbaldehyde group.
Uniqueness
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride is unique due to the presence of both the piperazine ring and the carbaldehyde group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C10H16BrClN4O |
|---|---|
Molekulargewicht |
323.62 g/mol |
IUPAC-Name |
2-(4-bromo-1-ethylpyrazol-3-yl)piperazine-1-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H15BrN4O.ClH/c1-2-15-6-8(11)10(13-15)9-5-12-3-4-14(9)7-16;/h6-7,9,12H,2-5H2,1H3;1H |
InChI-Schlüssel |
RSHROWGFEACWJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C2CNCCN2C=O)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


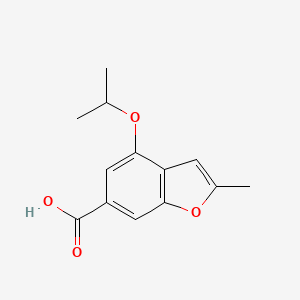
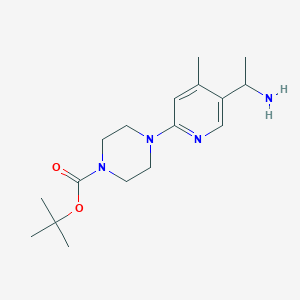
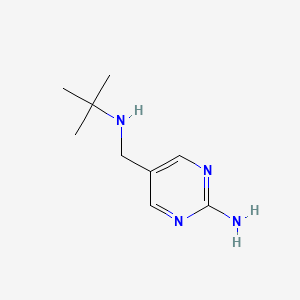
![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)

![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)

![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
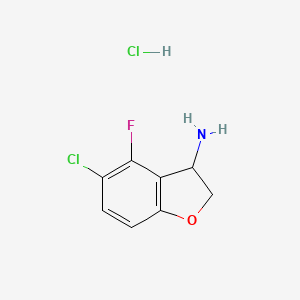
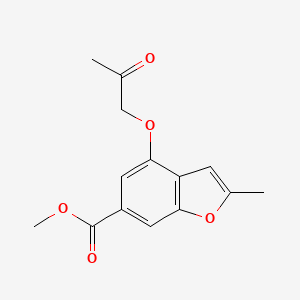
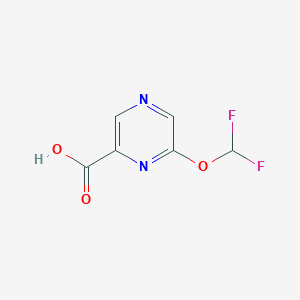
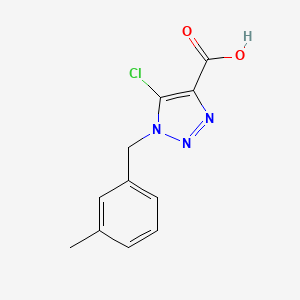
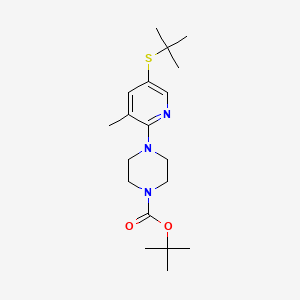
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
